4-Hydroxy-1H-benzo[d]imidazole-2(3H)-thione
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Overview
Description
4-Hydroxy-1H-benzo[d]imidazole-2(3H)-thione is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzene ring fused with an imidazole ring, with a mercapto group (-SH) at the 2-position and a hydroxyl group (-OH) at the 4-position. This unique structure imparts significant chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1H-benzo[d]imidazole-2(3H)-thione typically involves the cyclization of o-phenylenediamine with carbon disulfide in the presence of a base, followed by oxidation. One common method involves the use of formic acid, iron powder, and ammonium chloride as additives to reduce the nitro group and effect the imidazole cyclization . Another method employs microwave-assisted synthesis, which offers higher yields and reduced reaction times .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves multi-step processes that include the preparation of intermediates followed by cyclization and functionalization. The use of green chemistry principles, such as employing water as a solvent and avoiding toxic reagents, is becoming increasingly popular in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1H-benzo[d]imidazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: The hydroxyl and mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Disulfides: Formed through oxidation of the mercapto group.
Thiols: Formed through reduction reactions.
Substituted Benzimidazoles: Formed through nucleophilic substitution reactions.
Scientific Research Applications
4-Hydroxy-1H-benzo[d]imidazole-2(3H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Used as a corrosion inhibitor and in the preparation of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1H-benzo[d]imidazole-2(3H)-thione involves its ability to interact with various molecular targets. The compound can bind to DNA, proteins, and enzymes, affecting their function. For example, it can inhibit enzyme activity by binding to the active site or by interacting with the enzyme’s cofactors . The compound’s ability to form hydrogen bonds and participate in redox reactions also plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: Similar structure but contains a sulfur atom in the thiazole ring.
2-Mercapto-1H-benzimidazole: Lacks the hydroxyl group at the 4-position.
Benzimidazole: Lacks both the mercapto and hydroxyl groups.
Uniqueness
4-Hydroxy-1H-benzo[d]imidazole-2(3H)-thione is unique due to the presence of both the mercapto and hydroxyl groups, which impart distinct chemical reactivity and biological activity. This dual functionality allows the compound to participate in a wider range of chemical reactions and enhances its potential as a versatile building block in synthetic chemistry and drug development .
Properties
CAS No. |
199007-13-1 |
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Molecular Formula |
C7H6N2OS |
Molecular Weight |
166.2 g/mol |
IUPAC Name |
4-hydroxy-1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C7H6N2OS/c10-5-3-1-2-4-6(5)9-7(11)8-4/h1-3,10H,(H2,8,9,11) |
InChI Key |
KOBTUCRWSZGEKO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)NC(=S)N2 |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC(=S)N2 |
Synonyms |
2H-Benzimidazole-2-thione,1,3-dihydro-4-hydroxy-(9CI) |
Origin of Product |
United States |
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